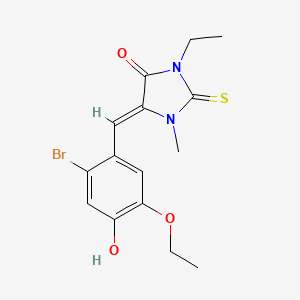
N-(2-CHLORO-3-PYRIDYL)-5-ETHYL-3-THIOPHENECARBOXAMIDE
Overview
Description
N-(2-Chloro-3-pyridyl)-5-ethyl-3-thiophenecarboxamide is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a thiophene ring substituted with an ethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-pyridyl)-5-ethyl-3-thiophenecarboxamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 5-ethylthiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The final product is typically obtained through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-pyridyl)-5-ethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(2-Chloro-3-pyridyl)-5-ethyl-3-thiophenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-pyridyl)-5-ethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide: Similar structure with a thiadiazole ring instead of a thiophene ring.
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)nicotinamide: Contains a nicotinamide group instead of a carboxamide group.
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: Similar pyridine ring with different substituents.
Uniqueness
N-(2-Chloro-3-pyridyl)-5-ethyl-3-thiophenecarboxamide is unique due to its specific combination of a pyridine ring with a chlorine atom and a thiophene ring with an ethyl group and a carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-9-6-8(7-17-9)12(16)15-10-4-3-5-14-11(10)13/h3-7H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFIYVKDACADMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-DIMETHYL-7-(4-METHYLPHENYL)-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4629337.png)
![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
![[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4629346.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE](/img/structure/B4629372.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4629379.png)

![METHYL 5-METHYL-2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4629398.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)

